molecular formula C19H20FN5O B2357385 3-(3-Fluorophenyl)-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine CAS No. 2380080-26-0

3-(3-Fluorophenyl)-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine

Cat. No.: B2357385
CAS No.: 2380080-26-0
M. Wt: 353.401
InChI Key: GINKBHMDDFCUEB-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Piperazine Ring: The piperazine ring is formed by reacting ethylenediamine with a suitable dihaloalkane.

    Coupling Reactions: The pyridazine and piperazine rings are coupled using a suitable linker, often through a nucleophilic substitution reaction.

    Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving an α-haloketone and an amide.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can occur at the pyridazine ring, potentially converting it to a dihydropyridazine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced forms of the pyridazine ring.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(3-Fluorophenyl)-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

    Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as a biochemical tool.

    Pharmacology: It is investigated for its pharmacokinetic properties and its potential as a drug candidate.

    Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets:

    Neurotransmitter Receptors: The compound binds to neurotransmitter receptors, modulating their activity and affecting neural signaling pathways.

    Enzyme Inhibition: It may inhibit certain enzymes, leading to changes in metabolic pathways.

    Signal Transduction Pathways: The compound can influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Compounds with a pyridazinone core, such as 6-aryl-3(2H)-pyridazinone derivatives, share some structural similarities.

    Piperazine Derivatives: Compounds like 1-(3-chlorophenyl)piperazine have a similar piperazine ring.

    Oxazole Derivatives: Compounds such as 2-methyl-4-phenyloxazole share the oxazole ring structure.

Uniqueness

3-(3-Fluorophenyl)-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine is unique due to the combination of its three heterocyclic rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[[4-[6-(3-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O/c1-14-21-17(13-26-14)12-24-7-9-25(10-8-24)19-6-5-18(22-23-19)15-3-2-4-16(20)11-15/h2-6,11,13H,7-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINKBHMDDFCUEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)CN2CCN(CC2)C3=NN=C(C=C3)C4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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